1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one, with the Chemical Abstracts Service number 93885-31-5, is a synthetic organic compound notable for its potential applications in biochemical research. This compound features a complex structure that includes an oxirane (epoxide) group, a benzyloxy substituent, and a propenone moiety. Its unique chemical attributes make it of interest for various scientific studies, particularly in the fields of medicinal chemistry and biochemistry.
1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one is classified as a synthetic organic compound. It falls under the category of phenolic compounds due to the presence of the phenyl groups and is characterized by its propenone structure, which classifies it further as an α,β-unsaturated carbonyl compound.
The synthesis of 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one typically involves multi-step organic reactions. While specific methods for this compound are not extensively documented in the search results, general synthetic strategies for similar compounds often include:
The synthesis might involve the use of solvents such as dichloromethane or dimethylformamide and catalysts like potassium carbonate or sodium hydride to facilitate various reaction steps. Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and High-Resolution Mass Spectrometry are typically employed to confirm the structure and purity of the synthesized product.
The molecular formula for 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one is , with a molar mass of approximately 386.44 g/mol. The structural representation includes:
The compound's InChI key is provided as follows: InChI=1S/C25H22O4/c1-18(2)25(26)27-22-11-9-21(10-12-22)24(23(18)28)30-20-8-6-19(7-8)17-29/h6-12,18H,13-16H2,1-5H3
. This data can be utilized for computational modeling and further analysis.
1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one may undergo various chemical reactions due to its functional groups:
Reactions involving this compound would typically require careful control of conditions such as temperature and pH to optimize yields and selectivity. Spectroscopic methods like Infrared spectroscopy and Ultraviolet-visible spectroscopy could be employed to monitor reaction progress.
Data regarding specific interactions with biological targets would require further empirical studies.
Relevant analyses should include spectroscopic data (NMR, IR) to provide insight into its structural characteristics.
The primary applications of 1-[2-(Oxiranylmethoxy)-5-(benzyloxy)phenyl]-3-phenyl-2-propen-1-one lie within scientific research:
This compound's diverse functionalities make it a valuable candidate for further exploration in various scientific fields.
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1